
1-(Naphthalen-1-yl)propan-1-amine
Descripción general
Descripción
1-(Naphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C13H15N. It is characterized by a naphthalene ring attached to a propanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-naphthaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the reaction of 1-naphthylmagnesium bromide with propionitrile, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthylpropanone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form naphthylpropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Naphthylpropanone.
Reduction: Naphthylpropanol.
Substitution: Various substituted naphthylpropanamines.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-yl)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Naphthylamine: Similar in structure but lacks the propanamine group.
1-(Naphthalen-1-yl)ethanamine: Differs by having an ethyl group instead of a propyl group.
1-(Naphthalen-1-yl)propan-2-amine: Similar but with the amine group on the second carbon of the propyl chain.
Uniqueness: 1-(Naphthalen-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propanamine group allows for unique interactions and reactivity compared to its analogs .
Propiedades
IUPAC Name |
1-naphthalen-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPGFPZTOUPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


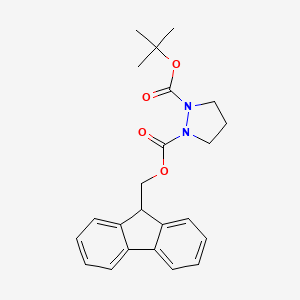
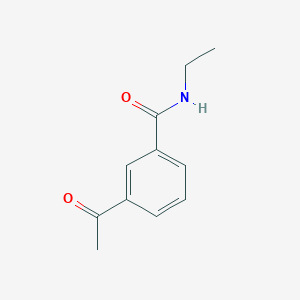






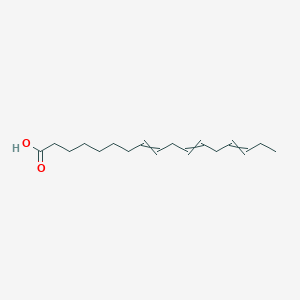


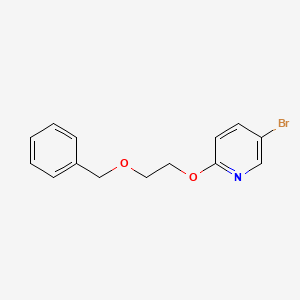
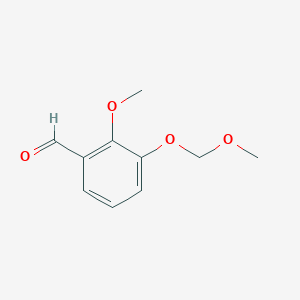
![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)
